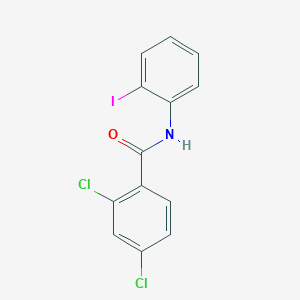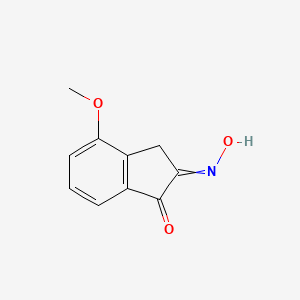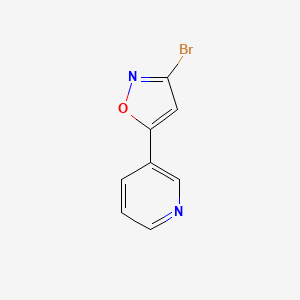
Diethyl 2,2'-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 2-[10-(2-ETHOXY-2-OXOETHYL)-1,7-DIOXA-4,10-DIAZACYCLODODECAN-4-YL]ACETATE is a complex organic compound with a unique structure that includes multiple functional groups
Métodos De Preparación
The synthesis of ETHYL 2-[10-(2-ETHOXY-2-OXOETHYL)-1,7-DIOXA-4,10-DIAZACYCLODODECAN-4-YL]ACETATE involves several steps. One common synthetic route includes the reaction of ethyl acetate with a dioxadiazacyclododecane derivative under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained .
Análisis De Reacciones Químicas
ETHYL 2-[10-(2-ETHOXY-2-OXOETHYL)-1,7-DIOXA-4,10-DIAZACYCLODODECAN-4-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Aplicaciones Científicas De Investigación
ETHYL 2-[10-(2-ETHOXY-2-OXOETHYL)-1,7-DIOXA-4,10-DIAZACYCLODODECAN-4-YL]ACETATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein folding.
Mecanismo De Acción
The mechanism of action of ETHYL 2-[10-(2-ETHOXY-2-OXOETHYL)-1,7-DIOXA-4,10-DIAZACYCLODODECAN-4-YL]ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparación Con Compuestos Similares
ETHYL 2-[10-(2-ETHOXY-2-OXOETHYL)-1,7-DIOXA-4,10-DIAZACYCLODODECAN-4-YL]ACETATE can be compared with similar compounds such as:
ETHYL 2-(2-ETHOXY-2-OXOETHYL)BENZOATE: This compound has a similar ethoxy-oxoethyl group but differs in its overall structure and applications.
2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]METHYL: This compound also contains the ethoxy-oxoethyl group but has different functional groups attached, leading to different chemical properties and uses.
ETHYL 2-[10-(2-ETHOXY-2-OXOETHYL)-1,7-DIOXA-4,10-DIAZACYCLODODECAN-4-YL]ACETATE stands out due to its unique structure and the presence of multiple functional groups, making it a versatile compound for various scientific applications.
Propiedades
Fórmula molecular |
C16H30N2O6 |
|---|---|
Peso molecular |
346.42 g/mol |
Nombre IUPAC |
ethyl 2-[10-(2-ethoxy-2-oxoethyl)-1,7-dioxa-4,10-diazacyclododec-4-yl]acetate |
InChI |
InChI=1S/C16H30N2O6/c1-3-23-15(19)13-17-5-9-21-11-7-18(8-12-22-10-6-17)14-16(20)24-4-2/h3-14H2,1-2H3 |
Clave InChI |
WAZKGEQZEWOVPR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CN1CCOCCN(CCOCC1)CC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Methylsulfanyl)-4-[4-(methylsulfanyl)phenoxy]benzene](/img/structure/B11713740.png)
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-phenylacetohydrazide](/img/structure/B11713748.png)
![(4S)-4-benzyl-3-[(1S,2R)-2-hydroxycyclopent-3-ene-1-carbonyl]-1,3-oxazolidin-2-one](/img/structure/B11713760.png)
![N'-[(1E)-1-(4-aminophenyl)ethylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B11713764.png)
![(5-bromo-2-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)(phenyl)methanone](/img/structure/B11713765.png)
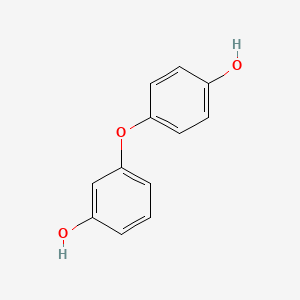
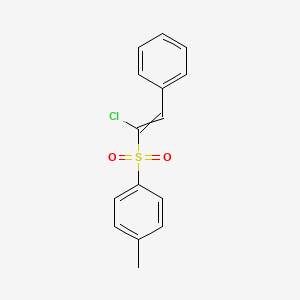
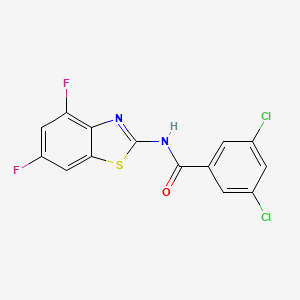
![2,7-diphenyl-4-(phenylamino)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B11713797.png)

